3,4-Dichloro-2-methylmandelic acid

Description

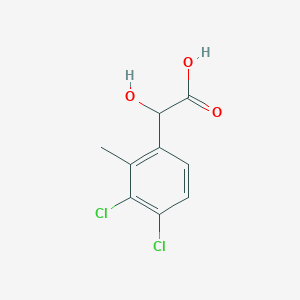

3,4-Dichloro-2-methylmandelic acid (CAS 75122-96-2) is a mandelic acid derivative characterized by a phenyl ring substituted with chlorine atoms at positions 3 and 4 and a methyl group on the α-carbon (adjacent to the hydroxyl and carboxylic acid groups). Its molecular formula is C₉H₈Cl₂O₃, with a molecular weight of ~234.9 g/mol. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, leveraging its electron-withdrawing chlorine substituents and stereochemical features for tailored reactivity .

Properties

CAS No. |

1807180-62-6 |

|---|---|

Molecular Formula |

C9H8Cl2O3 |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

2-(3,4-dichloro-2-methylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H8Cl2O3/c1-4-5(8(12)9(13)14)2-3-6(10)7(4)11/h2-3,8,12H,1H3,(H,13,14) |

InChI Key |

RVJGLUQWJHXBLK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1Cl)Cl)C(C(=O)O)O |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key properties of 3,4-Dichloro-2-methylmandelic acid and related mandelic acid derivatives:

Key Observations:

Substituent Effects: The chlorine atoms in this compound increase its molecular weight and acidity compared to unsubstituted mandelic acids.

Thermal Stability :

- VMA and (R)-(-)-Mandelic acid exhibit similar melting points (~130–134°C), likely due to hydrogen bonding from hydroxyl groups. The melting point of this compound remains unreported but is expected to be higher due to chlorine’s electron-withdrawing effects .

Applications: VMA is critical in clinical diagnostics for detecting catecholamine metabolites, whereas DL-Mandelic acid is widely used in racemic resolution and antimicrobial agents . The target compound’s applications are inferred from structural analogs, emphasizing roles in agrochemical or pharmaceutical synthesis where halogenation is advantageous .

Analytical and Methodological Challenges

Evidence from chromatographic studies (e.g., HPLC and GLC) highlights difficulties in comparing mandelic acid derivatives due to variability in quality control protocols. For example, methods for detecting 3-methoxy-4-hydroxymandelic acid (VMA) often lack split-sample validation, complicating direct comparisons with newer derivatives like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.